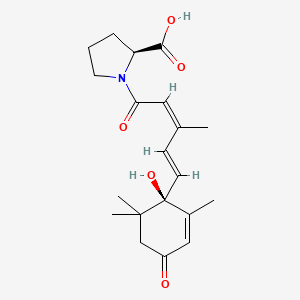
(+)-cis,trans-Abscisic Acid-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-L-proline is a compound that combines the properties of abscisic acid and L-proline Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-proline is an amino acid known for its role in protein synthesis and structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-proline typically involves the hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This enzymatic reaction is carried out in water, with the presence of Fe(II) ions and α-ketoglutarate as essential cofactors . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
For large-scale production, the enzymatic hydroxylation method is preferred due to its efficiency and selectivity. The process involves continuous supplementation of Fe(II) ions and α-ketoglutarate to maintain the stability of the enzyme and ensure consistent product quality . The final product is purified using silica gel chromatography, with an amino protection strategy to improve the resolution of isomer products .
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique structure of the compound, which combines the properties of abscisic acid and L-proline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of hydroxylated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-proline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-proline involves its interaction with specific molecular targets and pathways. Abscisic acid is known to bind to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes . L-proline, on the other hand, plays a role in protein synthesis and structure, as well as in maintaining cellular redox homeostasis . The combination of these two molecules results in a compound that can modulate multiple pathways and exert diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
L-proline: A non-essential amino acid with key roles in protein structure and cellular metabolism.
Abscisic acid: A plant hormone involved in stress responses and developmental processes.
Hydroxyprolines: Derivatives of proline with hydroxyl groups, used as chiral building blocks in organic synthesis.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-proline is unique due to its combination of abscisic acid and L-proline, resulting in a compound with properties and potential applications that are distinct from those of its individual components. The presence of both abscisic acid and L-proline in a single molecule allows it to modulate multiple pathways and exert diverse biological effects, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H27NO5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-1-[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H27NO5/c1-13(10-17(23)21-9-5-6-16(21)18(24)25)7-8-20(26)14(2)11-15(22)12-19(20,3)4/h7-8,10-11,16,26H,5-6,9,12H2,1-4H3,(H,24,25)/b8-7+,13-10-/t16-,20-/m0/s1 |
InChI Key |
IFWLZCDJPIGOIX-FQNZMDHPSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N2CCC[C@H]2C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)N2CCCC2C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















